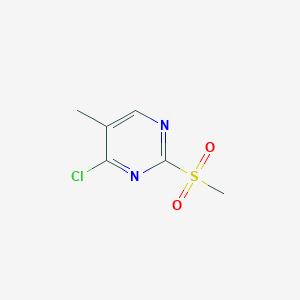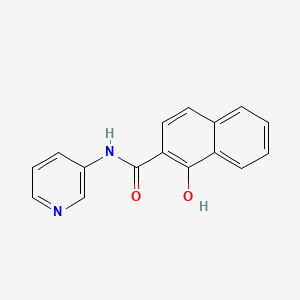
4-Cloro-5-metil-2-(metilsulfonil)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 5, and a methylsulfonyl group at position 2 of the pyrimidine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:
Reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride: This method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid: This method involves the reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid under suitable conditions.
Industrial Production Methods
The industrial production of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the methylsulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine, while oxidation reactions can produce sulfone derivatives.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparación Con Compuestos Similares
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfonyl)pyrimidine: This compound lacks the methyl group at position 5, which may affect its reactivity and applications.
5-Methyl-2-(methylsulfonyl)pyrimidine: This compound lacks the chlorine atom at position 4, which may influence its chemical properties and reactivity.
4-Chloro-5-methylpyrimidine: This compound lacks the methylsulfonyl group at position 2, which may impact its chemical behavior and applications.
The uniqueness of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine lies in the combination of the chlorine, methyl, and methylsulfonyl groups, which confer specific reactivity and applications that may not be observed in the similar compounds listed above.
Propiedades
IUPAC Name |
4-chloro-5-methyl-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJFLAPPUYODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460879 |
Source


|
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325780-94-7 |
Source


|
| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)








![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

